2-chloro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
Description
2-Chloro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is a benzamide derivative featuring a chloro-substituted benzoyl core, an oxan-4-yl (tetrahydropyranyl) group, and a thiophen-2-ylmethyl substituent. Benzamide derivatives are widely studied for their pharmacological and material science applications, including enzyme inhibition, antimicrobial activity, and catalytic roles .
Properties
IUPAC Name |
2-chloro-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-11-22-14)13-7-9-21-10-8-13/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRCRJALJPULFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic compound that exhibits potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a benzamide core with chloro, oxan-4-yl, and thiophen-2-ylmethyl substituents, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative studies.
The compound's molecular formula is with a molecular weight of 339.84 g/mol. The presence of a chloro group contributes to its reactivity, while the oxan and thiophen moieties enhance its biological interactions.
The biological activity of 2-chloro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : This compound may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding. For instance, it has been shown to interact with histone deacetylases (HDACs), which are critical in regulating gene expression and cellular functions.
- Receptor Modulation : The thiophen-2-ylmethyl group enhances binding affinity to hydrophobic pockets within target proteins, potentially modulating receptor activities associated with various signaling pathways.
- Apoptosis Induction : Preliminary studies indicate that compounds similar to 2-chloro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can induce apoptosis in cancer cells through mechanisms involving the suppression of anti-apoptotic proteins like Bcl2 and activation of pro-apoptotic factors such as Bax and Caspase 3.
Biological Activity Data
A summary of relevant studies on the biological activity of this compound is presented in Table 1.
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antitumor Activity | Induced apoptosis in cancer cell lines; significant inhibition of tumor growth in xenograft models. |
| Study B | Enzyme Inhibition | Exhibited strong inhibition against HDAC3 with an IC50 value of 95.48 nM. |
| Study C | Cytotoxicity | Demonstrated selective cytotoxicity against prostate cancer cells with an IC50 value of 1.30 µM. |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor effects of related compounds, it was found that 2-chloro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide significantly inhibited the proliferation of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, showcasing its potential as an anticancer agent.
Case Study 2: HDAC Inhibition
Another research focused on the compound's role as an HDAC inhibitor demonstrated that it effectively reduced histone acetylation levels in treated cells, leading to altered gene expression patterns associated with tumor suppression.
Comparative Analysis
When compared to structurally similar compounds, such as 2-chloro-N-(oxan-4-yl)methyl]benzamide and N-(oxan-4-yl)(thiophen-2-yl)methyl]benzamide , the unique combination of functional groups in 2-chloro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide enhances its reactivity and biological efficacy.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(oxan-4-yl)methyl]benzamide | Lacks thiophen group | Lower cytotoxicity |
| N-(oxan-4-yl)(thiophen-2-yl)methyl]benzamide | No chloro substitution | Moderate enzyme inhibition |
| 2-chloro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide | Chloro and thiophen groups | High cytotoxicity and potent HDAC inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
- Structure : Morpholine (a six-membered saturated ring with one oxygen and one nitrogen) replaces the oxan-4-yl group.
- Key Observations :
- The morpholine ring adopts a chair conformation, while the benzamide ring exhibits positional disorder, split into two components with a 0.502:0.498 occupancy ratio .
- The thiophene ring forms a dihedral angle of 63.54° with the morpholine plane, influencing intermolecular interactions.
- Hydrogen bonding (N–H⋯O) between molecules creates chains along the [001] axis, affecting crystal packing .
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide
- Structure : Incorporates a thioxo-oxadiazole ring linked to a branched alkyl chain.
- Key Observations :
- Comparison : The oxadiazole group may enhance biological activity (e.g., antimicrobial or enzyme inhibition) compared to the oxan/thiophene combination.
Heterocyclic Modifications and Activity
2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Structure: Features a thiazole ring fused to a chromenone system.
- Properties :
- Comparison: The chromenone-thiazole system likely imparts fluorescence or UV absorption properties, differing from the oxan/thiophene combination’s electronic profile.
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
- Structure : Benzothiazole and nitro groups enhance electron-withdrawing effects.
- Properties :
- Comparison : The nitro group increases polarity and may improve binding to biological targets compared to the chloro and thiophene substituents.
Secondary Amine Benzoylthiourea Ligands (e.g., L1–L3)
- Structure : 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide derivatives.
- Key Observations :
- Comparison : The oxan-4-yl and thiophene groups in the target compound may similarly influence catalytic efficiency through steric or electronic modulation.
Crystallographic and Hydrogen-Bonding Patterns
- N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide : Hydrogen-bonded chains stabilize the crystal lattice, a feature critical for material stability .
- Comparison : The oxan-4-yl group’s ether oxygen may participate in weaker hydrogen bonds compared to morpholine’s nitrogen, affecting solubility and crystallization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
